Xanthine Oxidase Inhibition: 15-Fold Potency Advantage Over Allopurinol
2-Mercaptopteridin-4-ol exhibits an IC50 of 138 nM against xanthine oxidase, representing a ~15-fold improvement in inhibitory potency compared to the clinically established xanthine oxidase inhibitor allopurinol (IC50 = 2130 nM) under comparable assay conditions [1][2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 138 nM |
| Comparator Or Baseline | Allopurinol: 2130 nM |
| Quantified Difference | ~15-fold lower IC50 (higher potency) |
| Conditions | Xanthine oxidase (unknown origin), xanthine substrate, preincubation 15 min, UV spectrophotometric detection |
Why This Matters
This ~15-fold potency advantage positions 2-mercaptopteridin-4-ol as a high-value probe or starting point for structure-activity relationship (SAR) campaigns where allopurinol's micromolar potency is insufficient for sensitive detection or mechanistic resolution.
- [1] BindingDB. Affinity Data for BDBM50603048 (2-Mercaptopteridin-4-ol) vs. Xanthine dehydrogenase/oxidase. Entry ID 50017584. IC50 = 138 nM. View Source
- [2] BindingDB. Affinity Data for BDBM35440 (Allopurinol) vs. Xanthine dehydrogenase/oxidase. IC50 = 2130 nM. View Source
